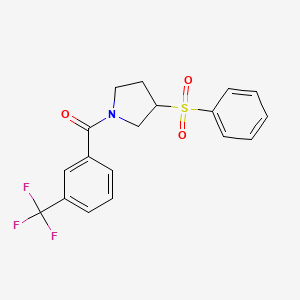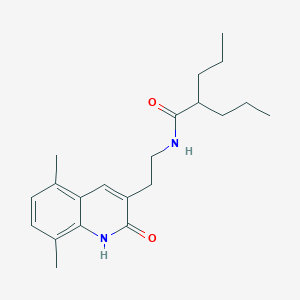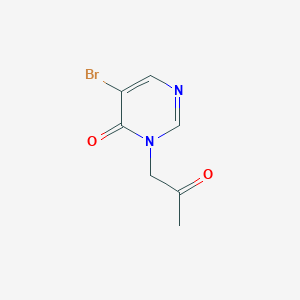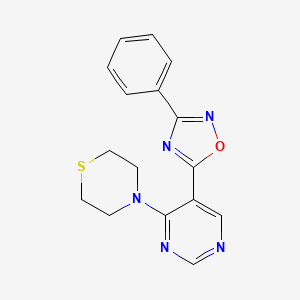
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to develop compounds for the treatment of human diseases . The compound also contains a phenylsulfonyl group and a trifluoromethylphenyl group.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine derivatives are known to undergo various reactions due to the presence of the reactive nitrogen atom in the ring .Applications De Recherche Scientifique
Crystal Structure Analysis
The study of crystal structures is a significant application of this compound. For instance, the crystal structure of a complex containing phenyl(pyridin-2-yl)methanone, a related compound, was analyzed, revealing a distorted octahedral geometry around the Ru2+ ion. This structure plays a crucial role in understanding the molecular interactions and properties of such complexes (Toyama & Nagao, 2022).
Synthesis and Reactivity
The compound's derivatives are used in various synthetic applications. For example, a related compound was utilized in the alkenylation of C(sp3)–H bonds under photo-irradiation conditions, demonstrating its utility in complex organic synthesis and potential applications in pharmaceuticals and natural product synthesis (Amaoka et al., 2014).
Biological Activities
Compounds containing the phenylsulfonyl moiety have been evaluated for their biological activities. For example, N-phenylpyrazolyl aryl methanones derivatives with arylthio/sulfinyl/sulfonyl groups were synthesized and showed promising herbicidal and insecticidal activities (Wang et al., 2015).
Spectroscopic Characterization and Theoretical Studies
The compound and its derivatives have been characterized using various spectroscopic methods. Organotin(IV) complexes of a derivative were characterized by electronic, infrared, and NMR spectral studies. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Singh, Singh, & Bhanuka, 2016).
Catalysis
Certain derivatives serve as catalysts in chemical reactions. For instance, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine was used as an organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, highlighting its role in catalysis and asymmetric synthesis (Singh et al., 2013).
Optical Properties
Derivatives of the compound have been studied for their optical properties. For example, imidazo[1,5-a]pyridine derivatives were synthesized, showing significant Stokes' shifts and quantum yields in solution. This indicates potential applications in materials science, particularly in the development of luminescent materials (Volpi et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3S/c19-18(20,21)14-6-4-5-13(11-14)17(23)22-10-9-16(12-22)26(24,25)15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECVRWKCFILPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2672217.png)

![Methyl 4-{[({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2672222.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2672223.png)
![Tert-butyl N-[1-(chlorosulfonylmethyl)cyclopropyl]carbamate](/img/structure/B2672225.png)
![Spiro[azetidine-2,4'-chromane]](/img/structure/B2672226.png)

![N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2672230.png)
![4-benzoyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2672234.png)
![Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2672235.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2672238.png)

